"2-bromo-N-(2,6-dimethylphenyl)propanamide" properties and structure
"2-bromo-N-(2,6-dimethylphenyl)propanamide" properties and structure
An In-Depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)propanamide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(2,6-dimethylphenyl)propanamide, a halogenated amide with significant potential as a versatile intermediate in synthetic chemistry. We will delve into its core physicochemical properties, molecular structure, and a detailed, field-proven synthetic protocol. The narrative emphasizes the rationale behind experimental choices, providing researchers and drug development professionals with actionable insights into its synthesis and handling. Furthermore, this guide explores the compound's potential applications, particularly in the realms of pharmaceutical and agrochemical research, stemming from its unique structural features, including a reactive bromine atom and a biologically relevant amide scaffold.
Chemical Identity and Molecular Structure
2-bromo-N-(2,6-dimethylphenyl)propanamide is an organic compound characterized by a propanamide backbone, with a bromine atom at the alpha-carbon (position 2) and a 2,6-dimethylphenyl group attached to the amide nitrogen.[1] This specific arrangement of functional groups dictates its chemical reactivity and potential utility.
1.1. Nomenclature and Identifiers
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IUPAC Name: 2-bromo-N-(2,6-dimethylphenyl)propanamide[1]
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CAS Number: 41708-73-0[2]
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Canonical SMILES: CC1=C(C(=CC=C1)C)NC(=O)C(C)Br[1]
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InChI Key: SIWFSHGMQMQXJE-UHFFFAOYSA-N[1]
1.2. Structural Elucidation
The structural confirmation of 2-bromo-N-(2,6-dimethylphenyl)propanamide relies on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly cataloged, its structure allows for predictable characterization:
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¹H NMR: Expected signals would include a doublet for the methyl group adjacent to the chiral center, a quartet for the methine proton (CH-Br), distinct singlets for the two equivalent methyl groups on the phenyl ring, and characteristic aromatic protons. The N-H proton would appear as a broad singlet.
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¹³C NMR: The spectrum would show distinct signals for the aliphatic carbons, the carbonyl carbon of the amide, and the aromatic carbons, with symmetry in the phenyl ring reducing the number of aromatic signals.
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IR Spectroscopy: Key absorption bands would confirm the presence of the N-H bond (stretching around 3300 cm⁻¹) and the amide carbonyl group (C=O stretching, typically around 1650-1680 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Physicochemical and Computed Properties
The physical and chemical properties of a compound are critical for its application in experimental settings. The following table summarizes key computed data for 2-bromo-N-(2,6-dimethylphenyl)propanamide.
| Property | Value | Source |
| Molecular Weight | 256.14 g/mol | [2] |
| Monoisotopic Mass | 255.02588 Da | [1] |
| XLogP3 (Predicted) | 2.5 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
Predicted Collision Cross Section (CCS) Data [1] This data, calculated using CCSbase, is valuable for analytical techniques such as ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 256.03316 | 150.1 |
| [M+Na]⁺ | 278.01510 | 160.4 |
| [M-H]⁻ | 254.01860 | 156.4 |
Synthesis and Purification
3.1. Retrosynthetic Analysis and Strategic Considerations
The most direct and logical synthetic route for 2-bromo-N-(2,6-dimethylphenyl)propanamide is through the formation of an amide bond. This involves a nucleophilic acyl substitution reaction between a suitable amine and an activated carboxylic acid derivative. The chosen strategy is the reaction of 2,6-dimethylaniline with 2-bromopropanoyl chloride. This is an efficient and widely used method for amide synthesis. The acyl chloride is highly reactive, ensuring a favorable reaction rate, while the aniline derivative serves as the nucleophile. A non-nucleophilic base is required to scavenge the hydrochloric acid byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.[4]
3.2. Recommended Synthetic Protocol: Amidation of 2,6-Dimethylaniline
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
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2,6-Dimethylaniline
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2-Bromopropanoyl chloride
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Triethylamine (Et₃N) or Pyridine (as a base)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylaniline (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of aniline).
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Base Addition: Add triethylamine (1.1 eq) to the solution. The addition of a slight excess of base ensures complete neutralization of the HCl generated during the reaction.
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction and minimize potential side reactions.
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Acyl Chloride Addition: Dissolve 2-bromopropanoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
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Aqueous Workup:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and unreacted aniline), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
3.3. Workflow Visualization
Caption: Synthetic workflow for 2-bromo-N-(2,6-dimethylphenyl)propanamide.
3.4. Purification Methodology
The crude product can be purified by one of the following standard methods:
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Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, or a mixture of ethyl acetate/hexanes). Allow the solution to cool slowly to induce crystallization. The purified crystals are then collected by vacuum filtration.
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Column Chromatography: If the crude product is an oil or contains impurities with similar polarity, purification via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.
Applications and Research Context
The utility of 2-bromo-N-(2,6-dimethylphenyl)propanamide stems from its hybrid structure, which is of interest to both synthetic and medicinal chemists.
4.1. Role as a Synthetic Intermediate
The primary value of this compound lies in its role as a building block. The bromine atom at the alpha-position is a good leaving group, making the adjacent carbon electrophilic.[4] This allows for a variety of nucleophilic substitution reactions to introduce new functional groups, enabling the synthesis of a diverse library of N-(2,6-dimethylphenyl) amides with different substituents at the alpha-position.
4.2. Potential in Pharmaceutical and Agrochemical Research
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Pharmaceuticals: The amide functional group is a cornerstone of many drug molecules due to its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors.[4] Furthermore, halogenated organic compounds frequently exhibit enhanced biological activity.[4] Therefore, this compound and its derivatives are attractive scaffolds for screening in antimicrobial or anticancer research programs.[4]
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Agrochemicals: The structural motifs present in 2-bromo-N-(2,6-dimethylphenyl)propanamide are also found in various pesticides and herbicides, suggesting its potential as an intermediate for the development of new agrochemicals.[4]
Safety and Handling
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
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Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases, with which it may be incompatible.[5]
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Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-bromo-N-(2,6-dimethylphenyl)propanamide is a valuable chemical entity with a straightforward and scalable synthetic route. Its key structural features—a reactive alpha-bromo group and a stable, biologically relevant N-aryl amide core—make it an important intermediate for further chemical elaboration. For researchers in drug discovery, agrochemicals, and materials science, this compound represents a versatile platform for creating novel molecules with tailored properties. Adherence to established synthetic protocols and safety measures will ensure its effective and safe utilization in the laboratory.
References
- Vulcanchem. 2-bromo-N-(2,6-diethylphenyl)propanamide () for sale.
- PubChemLite. 2-bromo-n-(2,6-dimethylphenyl)propanamide.
- PubChem. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865.
- Santa Cruz Biotechnology. 2-Bromo-N-(2,6-dimethylphenyl)propanamide | CAS 41708-73-0 | SCBT.
- Fisher Scientific.
- BLD Pharmatech. Safety Data Sheet for 2-Amino-N-(2,6-dimethylphenyl)propanamide.
- Cole-Parmer.
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